2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
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Description
2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a useful research compound. Its molecular formula is C17H15N5O5S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.07938977 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, antimicrobial effects, and antitumor potential as evidenced by various research studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrimidine core.
- An oxadiazole ring.
- A sulfonamide group derived from 2,3-dihydro-1,4-benzodioxine .
Chemical Identifiers
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₄O₅S
- Molecular Weight: 398.43 g/mol
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to the target molecule. The synthesis of sulfonamide derivatives containing benzodioxane and acetamide moieties has shown promising results in inhibiting key enzymes involved in metabolic disorders.
Key Findings:
- α-glucosidase Inhibition: Compounds derived from the parent sulfonamide exhibited significant inhibition against α-glucosidase, an enzyme critical for carbohydrate digestion. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition: The same compounds were also screened for acetylcholinesterase inhibition, indicating potential relevance in Alzheimer's disease therapy .
Antimicrobial Activity
The antimicrobial properties of related compounds have been evaluated against various bacterial strains:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Results:
- The derivatives showed varying degrees of antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.12 μM to 25 μM against different strains .
Antitumor Activity
The antiproliferative effects of the synthesized derivatives were tested on several cancer cell lines:
- A549 (lung cancer)
- HCC827 (non-small cell lung cancer)
Observations:
- Compounds demonstrated moderate to high antiproliferative activity with IC50 values indicating effective growth inhibition in 2D and 3D culture formats.
- Notably, some derivatives showed selective activity towards specific cancer cell lines, highlighting their potential as targeted therapeutic agents .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Enzyme | Observed Effect | IC50/MIC Values |
---|---|---|---|
Enzyme Inhibition | α-glucosidase | Significant inhibition | Not specified |
Enzyme Inhibition | Acetylcholinesterase | Significant inhibition | Not specified |
Antimicrobial | Staphylococcus aureus | Moderate activity | MIC 6.12 μM |
Antimicrobial | Escherichia coli | Moderate activity | MIC 25 μM |
Antitumor | A549 cell line | High antiproliferative | IC50 8.78 ± 3.62 μM |
Antitumor | HCC827 cell line | High antiproliferative | IC50 6.68 ± 15 μM |
Case Study 1: Enzyme Inhibition in T2DM Management
A study focused on the synthesis of sulfonamide derivatives showed that compounds derived from benzodioxane displayed significant α-glucosidase inhibitory activity. This suggests their potential use as therapeutic agents in managing T2DM by delaying carbohydrate absorption .
Case Study 2: Antitumor Efficacy
In vitro studies on the antiproliferative effects of synthesized derivatives indicated that certain compounds could selectively inhibit the growth of lung cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c23-28(24,12-2-3-13-14(8-12)26-7-6-25-13)22-9-11(10-22)17-20-16(21-27-17)15-18-4-1-5-19-15/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLKQIKIABLBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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